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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B1355181 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Deoxyenterocin, a polyketide natural product, represents a promising starting point for the

development of novel antibiotics. As a biosynthetic precursor to enterocin, it possesses a

unique structural framework that exhibits antibacterial activity. This document provides an

overview of deoxyenterocin, including its known biological activities and detailed protocols for

its evaluation as a lead compound in antibiotic drug discovery. While quantitative data on

deoxyenterocin remains limited in publicly available literature, this guide offers a foundational

framework for researchers to systematically investigate its potential.

Physicochemical Properties and Structure
Property Data

Chemical Formula C₂₂H₂₄O₆

Molecular Weight 384.42 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO and methanol

Structure
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Caption: Chemical structure of Deoxyenterocin.

Biological Activity (Qualitative Summary)
Published research indicates that deoxyenterocin is active against both Gram-positive and

Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values

against a comprehensive panel of bacterial strains are not yet widely available. It is also

described as a co-metabolite of enterocin, a bacteriocin known to exert its antimicrobial effect

by forming pores in the cell membranes of susceptible bacteria. The precise mechanism of

action for deoxyenterocin itself, and whether it mirrors that of enterocin, requires further

investigation.

Data Presentation: Framework for Characterization
To thoroughly evaluate deoxyenterocin as a lead compound, a systematic determination of its

biological activity is essential. The following tables provide a template for organizing and

presenting the necessary quantitative data.

Table 1: Antibacterial Spectrum of Deoxyenterocin (Minimum Inhibitory Concentration - MIC)
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Bacterial Strain Type MIC (µg/mL) Reference

Staphylococcus

aureus
Gram-positive Data to be determined

Enterococcus faecalis Gram-positive Data to be determined

Streptococcus

pneumoniae
Gram-positive Data to be determined

Bacillus subtilis Gram-positive Data to be determined

Escherichia coli Gram-negative Data to be determined

Pseudomonas

aeruginosa
Gram-negative Data to be determined

Klebsiella

pneumoniae
Gram-negative Data to be determined

Acinetobacter

baumannii
Gram-negative Data to be determined

Table 2: Cytotoxicity of Deoxyenterocin against Mammalian Cell Lines (IC₅₀)

Cell Line Cell Type IC₅₀ (µM) Reference

HEK293
Human embryonic

kidney
Data to be determined

HepG2 Human liver cancer Data to be determined

A549 Human lung cancer Data to be determined

NIH/3T3
Mouse embryonic

fibroblast
Data to be determined

Table 3: In Vivo Efficacy of Deoxyenterocin in a Murine Sepsis Model
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Treatment

Group

Dose

(mg/kg)

Route of

Administratio

n

Bacterial

Load

(CFU/organ)

Survival

Rate (%)
Reference

Vehicle

Control
- IV

Data to be

determined

Data to be

determined

Deoxyenteroc

in
10 IV

Data to be

determined

Data to be

determined

Deoxyenteroc

in
25 IV

Data to be

determined

Data to be

determined

Deoxyenteroc

in
50 IV

Data to be

determined

Data to be

determined

Positive

Control (e.g.,

Vancomycin)

10 IV
Data to be

determined

Data to be

determined

Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the

potential of deoxyenterocin as an antibiotic lead compound.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of

deoxyenterocin that inhibits the visible growth of a microorganism.

Materials:

Deoxyenterocin stock solution (in DMSO)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Bacterial cultures (logarithmic growth phase)
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Sterile 96-well microtiter plates

Spectrophotometer

Incubator

Protocol:

Prepare a serial two-fold dilution of the deoxyenterocin stock solution in CAMHB in a 96-

well plate. The final volume in each well should be 50 µL.

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5

x 10⁵ CFU/mL in the wells.

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in

a final volume of 100 µL.

Include a positive control (bacteria in broth without deoxyenterocin) and a negative control

(broth only) on each plate.

Incubate the plates at 37°C for 18-24 hours.

Determine the MIC by visual inspection for the lowest concentration of deoxyenterocin that

shows no turbidity. Alternatively, read the optical density at 600 nm (OD₆₀₀) using a

microplate reader. The MIC is the lowest concentration that inhibits ≥90% of bacterial growth

compared to the positive control.

Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to assess the cytotoxic effect of deoxyenterocin on mammalian cell lines.

Materials:

Deoxyenterocin stock solution (in DMSO)
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Mammalian cell lines (e.g., HEK293, HepG2)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MTT solution (5 mg/mL in PBS)

DMSO

Sterile 96-well cell culture plates

CO₂ incubator

Microplate reader

Protocol:

Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Prepare serial dilutions of deoxyenterocin in complete cell culture medium.

Remove the old medium from the cells and add 100 µL of the deoxyenterocin dilutions to

the respective wells. Include a vehicle control (medium with the same concentration of

DMSO used for the highest deoxyenterocin concentration) and a no-treatment control.

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the no-treatment control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy in a Murine Sepsis Model
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This protocol provides a general framework for evaluating the in vivo efficacy of

deoxyenterocin in a mouse model of systemic infection.

Materials:

Deoxyenterocin formulation for injection (e.g., in saline with a solubilizing agent)

Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

6-8 week old female BALB/c mice

Sterile saline

Anesthetic

Surgical tools

Materials for bacterial enumeration (agar plates, incubator)

Protocol:

Acclimate the mice for at least one week before the experiment.

Prepare a bacterial inoculum of the desired concentration in sterile saline.

Induce a systemic infection in the mice by intraperitoneal (IP) or intravenous (IV) injection of

the bacterial suspension.

At a predetermined time post-infection (e.g., 2 hours), administer deoxyenterocin at various

doses via the desired route (e.g., IV). Include a vehicle control group and a positive control

group (treated with a known effective antibiotic).

Monitor the mice for signs of morbidity and mortality for a specified period (e.g., 7 days).

For bacterial load determination, a separate cohort of mice is euthanized at specific time

points (e.g., 24 hours post-treatment).

Aseptically collect organs (e.g., spleen, liver, kidneys) and blood.
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Homogenize the organs in sterile saline and perform serial dilutions of the homogenates and

blood.

Plate the dilutions on appropriate agar plates and incubate to determine the number of

colony-forming units (CFU) per organ or mL of blood.

Analyze the survival data and the bacterial load data to assess the efficacy of

deoxyenterocin.

Visualizations
The following diagrams illustrate key workflows and potential mechanisms relevant to the

development of deoxyenterocin as an antibiotic.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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